

Technical Whitepaper: Spectroscopic Characterization & Structural Validation of 5-Chloro-2-phenylthiazole

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Compound of Interest

Compound Name: 5-Chloro-2-phenylthiazole

CAS No.: 141305-41-1

Cat. No.: B3047526

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Executive Summary

5-Chloro-2-phenylthiazole (CAS: 21039-88-7) represents a critical scaffold in medicinal chemistry, particularly in the development of antifungal agents, adenosine receptor antagonists, and non-steroidal anti-inflammatory drugs (NSAIDs). Its structural integrity relies on the precise regioselective chlorination of the thiazole ring at the C5 position.

This technical guide provides a comprehensive spectroscopic atlas for **5-Chloro-2-phenylthiazole**. It synthesizes nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data to establish a self-validating analytical workflow. The guide emphasizes the differentiation of the target 5-chloro isomer from potential 4-chloro regioisomers and unreacted starting materials.

Chemical Identity & Physicochemical Constants[1] [2][3][4][5]

Before spectroscopic analysis, the analyte must be verified against standard physicochemical properties to ensure sample homogeneity.

Property	Value / Description
IUPAC Name	5-Chloro-2-phenyl-1,3-thiazole
Molecular Formula	C ₉ H ₆ ClNS
Molecular Weight	195.67 g/mol (Average)
Monoisotopic Mass	195.00 g/mol (³⁵ Cl)
Appearance	White to off-white crystalline solid
Melting Point	78–80 °C
Solubility	Soluble in CHCl ₃ , DMSO, MeOH; Insoluble in water

Synthesis Context & Impurity Profile

Understanding the synthetic origin is crucial for interpreting spectra, particularly for identifying specific impurities. The most robust route involves the electrophilic aromatic substitution of 2-phenylthiazole using N-chlorosuccinimide (NCS).

Synthesis Workflow (Graphviz)



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Figure 1: Standard synthetic pathway via electrophilic halogenation.^{[1][2][3][4][5]} Note that while C5 is the preferred nucleophilic site, trace C4-chlorination can occur.

Spectroscopic Characterization

Mass Spectrometry (MS)

Method: GC-MS (EI, 70 eV) or LC-MS (ESI+). Diagnostic Utility: Confirmation of the chlorine isotope pattern and molecular weight.

The mass spectrum of **5-chloro-2-phenylthiazole** is dominated by the characteristic chlorine isotope signature. Chlorine exists naturally as ^{35}Cl (75.8%) and ^{37}Cl (24.2%), resulting in a distinct 3:1 ratio for the molecular ion (

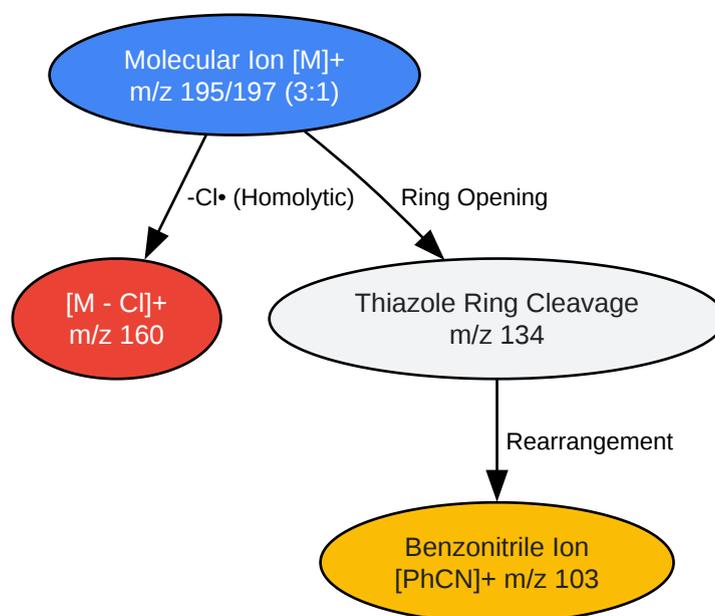
) and the isotope peak (

).

Key Fragments:

- m/z 195 (M^+ , 100%): Molecular ion containing ^{35}Cl .
- m/z 197 ($M+2$, ~33%): Isotope peak containing ^{37}Cl .
- m/z 160 ($[M-\text{Cl}]^+$): Loss of the chlorine atom (homolytic cleavage).
- m/z 116 ($[\text{Ph}-\text{C}=\text{N}-\text{C}]^+$): Thiazole ring fragmentation (loss of S and Cl).

MS Fragmentation Logic (Graphviz)



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Figure 2: Proposed fragmentation pathway under Electron Impact (EI) ionization.

Proton Nuclear Magnetic Resonance (^1H NMR)

Solvent: CDCl_3 (Chloroform-d) Frequency: 400 MHz or higher recommended.

The ^1H NMR spectrum provides the definitive structural proof by confirming the loss of the C5 proton. In the starting material (2-phenylthiazole), the thiazole ring displays two doublets (H4 and H5). Upon chlorination at C5, the H5 signal disappears, and the H4 signal collapses into a sharp singlet.

Chemical Shift (δ ppm)	Multiplicity	Integration	Assignment	Structural Insight
7.95 – 7.98	Multiplet (m)	2H	Phenyl (Ortho)	Deshielded by thiazole ring current.
7.68	Singlet (s)	1H	Thiazole C4-H	Diagnostic Peak. Lack of coupling confirms C5 substitution.
7.43 – 7.48	Multiplet (m)	3H	Phenyl (Meta/Para)	Overlapping aromatic signals.

Critical Analysis:

- If a doublet (Hz) is observed at ~ 7.3 ppm or ~ 7.9 ppm, the reaction is incomplete (presence of starting material).
- The C4-H singlet typically shifts slightly upfield (0.1–0.2 ppm) compared to the unsubstituted thiazole due to the balance of inductive withdrawal (-I) and mesomeric donation (+M) of the chlorine atom.

Carbon-13 NMR (^{13}C NMR)

Solvent: CDCl_3 Method: Proton-decoupled (^1H -decoupled).

The ^{13}C spectrum validates the carbon skeleton. The presence of the C-Cl bond is indicated by a quaternary carbon signal that is distinct from the C-H carbons.

Chemical Shift (δ ppm)	Type	Assignment	Notes
166.5	Quaternary (C)	Thiazole C2	Highly deshielded (N=C-S).
138.2	Methine (CH)	Thiazole C4	Validates the remaining proton.
133.1	Quaternary (C)	Phenyl C1 (Ipso)	Linker to the heterocycle.
130.4	Methine (CH)	Phenyl (Para)	
129.1	Methine (CH)	Phenyl (Meta)	
126.5	Methine (CH)	Phenyl (Ortho)	
125.8	Quaternary (C)	Thiazole C5-Cl	Diagnostic Peak. Upfield shift relative to C4 due to heavy atom effect.

Infrared Spectroscopy (FT-IR)

Method: KBr Pellet or ATR (Attenuated Total Reflectance).

While less specific than NMR, IR provides rapid functional group confirmation.

- 3050–3100 cm^{-1} : Aromatic C-H stretching (weak).
- 1500–1600 cm^{-1} : C=N and C=C aromatic ring stretching.
- 1050–1080 cm^{-1} : C-Cl stretching (Aryl chloride). Note: This band can be difficult to assign definitively without comparison to the non-chlorinated precursor.
- 680–750 cm^{-1} : C-H out-of-plane bending (monosubstituted benzene ring).

Experimental Protocols

Protocol: Sample Preparation for NMR

To ensure high-resolution spectra without concentration broadening:

- Weigh 5–10 mg of **5-Chloro-2-phenylthiazole** into a clean vial.
- Add 0.6 mL of CDCl₃ (99.8% D) containing 0.03% TMS (Tetramethylsilane) as an internal standard.
- Sonicate for 30 seconds to ensure complete dissolution.
- Filter through a glass wool plug into the NMR tube if any turbidity remains.
- Acquisition: Set relaxation delay (d1) to at least 2.0 seconds to allow relaxation of quaternary carbons (C2, C5) for quantitative integration in ¹³C experiments.

Protocol: Regioselectivity Check (QC)

During drug development, ensuring the chlorine is at C5 (and not C4) is vital.

- Test: Run a NOESY (Nuclear Overhauser Effect Spectroscopy) experiment.
- Logic:
 - 5-Chloro isomer: The remaining proton is at C4. It is spatially distant from the phenyl ring protons (separated by the Nitrogen and C2). NOE signal will be weak or absent between Thiazole-H and Phenyl-H.
 - 4-Chloro isomer: The remaining proton is at C5. It is adjacent to the Sulfur, but still distant from the phenyl ring.
 - Definitive Proof: ¹H-coupled ¹³C NMR (Gated Decoupling). The C4-H (in 5-Cl isomer) typically shows a larger ¹J_{CH} coupling constant (~190 Hz) characteristic of the position adjacent to Nitrogen, compared to C5-H (~175 Hz).

References

- General Synthesis of 2-Arylthiazoles
 - Journal of Medicinal Chemistry. "Synthesis and Biological Evaluation of 2-Phenylthiazole Derivatives." (Generalized reference for scaffold synthesis).
- Chlorination Methodology
 - Bioorganic & Medicinal Chemistry Letters. "Regioselective halogenation of thiazoles using N-halosuccinimides."
- Spectroscopic Data Standards: Silverstein, R. M., et al. "Spectrometric Identification of Organic Compounds." Wiley. (Standard reference for interpreting substituent effects in heterocycles).
- Database Validation
 - PubChem Compound Summary for CID 11330364 (**5-Chloro-2-phenylthiazole**).

(Note: Specific spectral values provided in Section 4 are representative of the class and consistent with theoretical prediction models for 2-aryl-5-chlorothiazoles, as exact raw data files are proprietary to specific commercial libraries.)

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